molecular formula C18H17ClN2O3 B14956359 2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B14956359
M. Wt: 344.8 g/mol
InChI Key: LGSDKUARKQCMSL-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.

    Acylation: The chlorinated indole is then reacted with 2,4-dimethoxyphenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide: Lacks the chloro group at the 6-position.

    2-(6-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide: Contains a bromo group instead of a chloro group.

    2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Lacks one methoxy group on the phenyl ring.

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both the chloro group on the indole core and the two methoxy groups on the phenyl ring. These structural features may contribute to its specific biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-23-14-5-6-15(17(10-14)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

LGSDKUARKQCMSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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